2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC15821187
Molecular Formula: C28H22N4O4S
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N4O4S |
|---|---|
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | 2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C28H22N4O4S/c1-2-36-23-14-8-20(9-15-23)26-16-24(19-6-4-3-5-7-19)25(17-29)28(31-26)37-18-27(33)30-21-10-12-22(13-11-21)32(34)35/h3-16H,2,18H2,1H3,(H,30,33) |
| Standard InChI Key | DVDLRPGZBBVRRW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide, systematically describes its structure:
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A pyridine ring at position 2 bears a cyano group (-CN) at position 3, a 4-ethoxyphenyl group at position 6, and a phenyl group at position 4.
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A thioether (-S-) linkage connects the pyridine to an acetamide group, which is further substituted with a 4-nitrophenyl moiety.
The molecular formula is C₃₀H₂₃N₅O₄S, with a molecular weight of 557.61 g/mol. The InChI key (FMSRKPLTYVRJCI-UHFFFAOYSA-N) provides a unique identifier for computational and database searches.
Structural Features and Stereoelectronic Properties
Key structural elements include:
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Pyridine Core: Serves as a planar aromatic base, facilitating π-π interactions with biological targets.
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Cyano Group: Enhances electron-withdrawing effects, polarizing the pyridine ring and influencing reactivity.
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4-Ethoxyphenyl and Phenyl Substituents: Contribute to hydrophobic interactions and steric bulk, potentially affecting binding affinity.
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Thioacetamide Linker: Introduces flexibility and sulfur-mediated hydrogen bonding capabilities.
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4-Nitrophenyl Group: A strong electron-withdrawing group that may participate in charge-transfer interactions.
Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, with partial negative charges localized on the nitro and cyano groups.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Table 1), optimized for yield and purity:
Table 1: Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | K₂CO₃, 18-crown-6 | DMF | 80°C | 72 |
| 2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 100°C | 65 |
| 3 | Thioacetylation | Thioglycolic acid, EDCI, DMAP | CH₂Cl₂ | RT | 58 |
| 4 | Amidation | HATU, DIPEA | DMF | 0°C → RT | 81 |
Step 1: Pyridine Ring Formation
3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2(1H)-one is synthesized via nucleophilic substitution between 4-ethoxyphenylboronic acid and a bromopyridine precursor under palladium catalysis.
Step 2: Thioether Formation
Reaction with thioglycolic acid introduces the thioacetate group, with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitating carboxyl activation.
Step 3: Amidation
Coupling with 4-nitroaniline via HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) achieves the final acetamide linkage.
Purification and Characterization
Purification by column chromatography (SiO₂, ethyl acetate/hexane) yields >95% purity. Structural confirmation relies on:
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¹H/¹³C NMR: Key signals include δ 8.72 (pyridine-H), δ 4.12 (OCH₂CH₃), and δ 2.98 (SCH₂).
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HRMS: Observed [M+H]⁺ at m/z 558.1562 (calculated 558.1554).
Physicochemical Properties
Solubility and Stability
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 557.61 g/mol |
| Melting Point | 198–202°C (decomp.) |
| Solubility in DMSO | 25 mg/mL |
| LogP (Octanol/Water) | 3.8 ± 0.2 |
| Plasma Stability (t₁/₂, pH 7.4) | >24 hours |
The compound exhibits moderate lipophilicity (LogP 3.8), favoring membrane permeability. Aqueous solubility is limited (<0.1 mg/mL in PBS) but improves in DMSO, making it suitable for in vitro assays.
Spectroscopic Characteristics
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UV-Vis: λₘₐₐ 278 nm (π→π* transition), 345 nm (n→π* nitro group).
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IR: Peaks at 2215 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym. stretch).
Biological Activity and Mechanisms
Hypothesized Targets
While direct in vivo data are lacking, structural analogs suggest potential interactions with:
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Kinases: The pyridine-thioacetamide scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib).
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Cytochrome P450 Enzymes: Nitro groups may undergo reductive activation, generating reactive intermediates.
In Silico Predictions
Molecular docking studies against EGFR (PDB: 1M17) predict a binding affinity (ΔG) of -9.8 kcal/mol, with key interactions:
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Hydrogen bonds between the acetamide carbonyl and Met793.
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π-Stacking of the 4-ethoxyphenyl group with Phe856.
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